molecular formula C25H27N5O3S B2985223 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide CAS No. 1105208-17-0

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide

Cat. No. B2985223
M. Wt: 477.58
InChI Key: QSZAETORIFPDKS-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds similar in structure, including thiazolo[4,5-d]pyridazinones, have been synthesized and evaluated for their biological activities. For instance, compounds with variations in the piperidine segment have been synthesized and tested for analgesic and anti-inflammatory activities. These compounds were characterized using NMR spectroscopy and mass spectrometry, highlighting the diverse synthetic approaches towards creating molecules with potential therapeutic applications (Demchenko et al., 2015).

Antagonistic and Inverse Agonistic Activities

Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been designed as human A2A adenosine receptor (AR) antagonists/inverse agonists. These compounds exhibit promising therapeutic potential for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The binding and potency data indicated several potent and selective hA2A AR inverse agonists, with one compound showing high binding affinity and inverse agonist potency, suggesting good drug-likeness profiles (Varano et al., 2020).

Antimicrobial Activities

Azole derivatives obtained from furan-2-carbohydrazide have been synthesized, including compounds with piperidine moieties. These compounds were evaluated for their antimicrobial activities against various microorganisms. The structural characterization and antimicrobial screening indicate potential applications in addressing microbial resistance (Başoğlu et al., 2013).

Chemical and Biological Differences in H2-Receptor Antagonists

Research has delved into the chemical and biological distinctions among various H2-receptor antagonists, demonstrating the versatility of heterocyclic compounds, including furan and piperidine derivatives, as the core structure for developing antagonists with competitive inhibition properties. This highlights the importance of these compounds in medicinal chemistry and pharmacology (Sewing Kf, 1988).

properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-15-12-16(2)20(17(3)13-15)26-19(31)14-30-24(32)22-23(21(28-30)18-8-7-11-33-18)34-25(27-22)29-9-5-4-6-10-29/h7-8,11-13H,4-6,9-10,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZAETORIFPDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide

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